molecular formula C18H21Cl2NO2 B4141693 N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride

N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride

Cat. No.: B4141693
M. Wt: 354.3 g/mol
InChI Key: WRNNIAJUVBNNPA-UHFFFAOYSA-N
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Description

4-(allyloxy)-3-methoxybenzylamine hydrochloride is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of an allyloxy group, a methoxy group, and a chlorobenzyl group attached to the benzylamine core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(allyloxy)-3-methoxybenzylamine hydrochloride typically involves multiple steps. One common method is the reductive amination of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(allyloxy)-3-methoxybenzylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

4-(allyloxy)-3-methoxybenzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(allyloxy)-3-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(allyloxy)-3-methoxybenzylamine
  • 4-(allyloxy)-3-methoxybenzylamine
  • 4-(allyloxy)-3-methoxybenzylamine

Uniqueness

The presence of the allyloxy and methoxy groups in 4-(allyloxy)-3-methoxybenzylamine hydrochloride imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2.ClH/c1-3-10-22-17-9-8-14(11-18(17)21-2)12-20-13-15-6-4-5-7-16(15)19;/h3-9,11,20H,1,10,12-13H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNNIAJUVBNNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride
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N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride
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N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride
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N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride
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N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride
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N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride

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